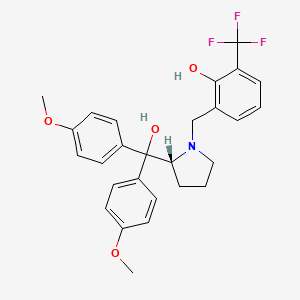
(R)-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and multiple methoxy and hydroxy groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxybis(4-methoxyphenyl)methyl group and the trifluoromethyl group. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to ensure the desired stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyrrolidine ring or the trifluoromethyl group, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.
科学研究应用
Chemistry
In chemistry, ®-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation. It can be used in studies to understand the interaction between small molecules and biological targets.
Medicine
In medicine, compounds with similar structures are often investigated for their potential therapeutic effects. They may serve as lead compounds in drug discovery programs aimed at treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and specialty chemicals. Their unique properties may offer advantages in terms of stability, reactivity, and performance.
作用机制
The mechanism of action of ®-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The trifluoromethyl group, in particular, can enhance binding affinity and selectivity, while the hydroxy and methoxy groups may participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
- ®-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol can be compared to other compounds with similar structural features, such as:
- ®-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(methyl)phenol
- ®-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(chloromethyl)phenol
Uniqueness
The presence of the trifluoromethyl group in ®-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol distinguishes it from other similar compounds. This group can significantly influence the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability, making it a unique candidate for various applications.
属性
IUPAC Name |
2-[[(2R)-2-[hydroxy-bis(4-methoxyphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3NO4/c1-34-21-12-8-19(9-13-21)26(33,20-10-14-22(35-2)15-11-20)24-7-4-16-31(24)17-18-5-3-6-23(25(18)32)27(28,29)30/h3,5-6,8-15,24,32-33H,4,7,16-17H2,1-2H3/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMDGZFPALONQX-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCCN2CC3=C(C(=CC=C3)C(F)(F)F)O)(C4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C([C@H]2CCCN2CC3=C(C(=CC=C3)C(F)(F)F)O)(C4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
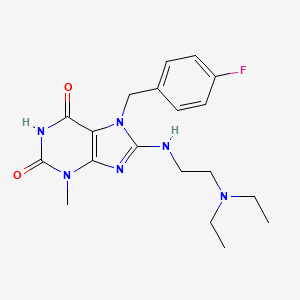
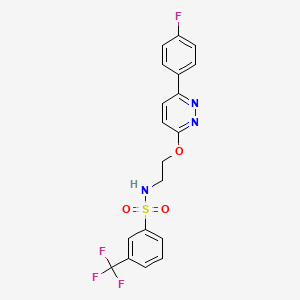
![N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]acetamide](/img/structure/B2660658.png)
![6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride](/img/structure/B2660659.png)
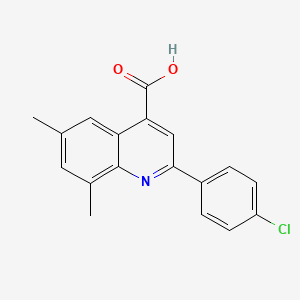

![N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2660662.png)
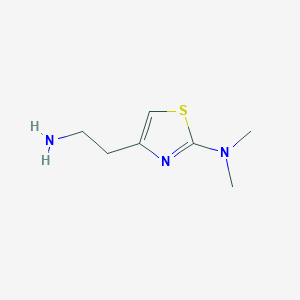
![N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2660666.png)
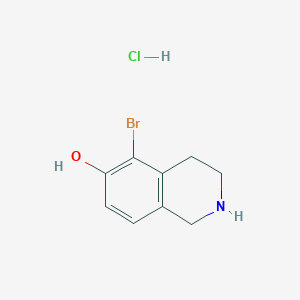
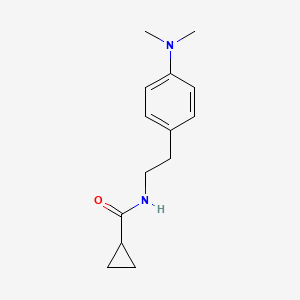
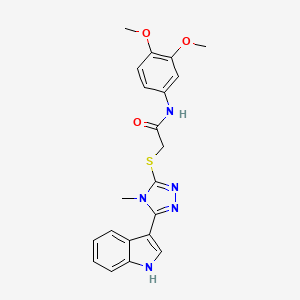
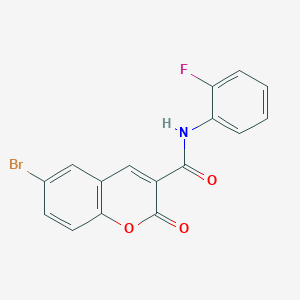
![[1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2660677.png)
